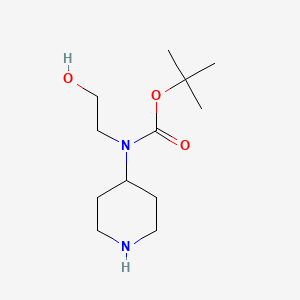

tert-butyl N-(2-hydroxyethyl)-N-(piperidin-4-yl)carbamate

Description

tert-Butyl N-(2-hydroxyethyl)-N-(piperidin-4-yl)carbamate is a carbamate derivative featuring a tert-butyl group, a piperidin-4-yl ring, and a 2-hydroxyethyl substituent on the nitrogen atom. This compound is part of a broader class of tert-butyl carbamates widely used in medicinal chemistry as intermediates for drug discovery, particularly in the synthesis of kinase inhibitors, protease inhibitors, and other bioactive molecules . The hydroxyethyl group introduces hydrogen-bonding capability, which may enhance solubility and influence biological interactions compared to analogs with non-polar substituents.

Properties

IUPAC Name |

tert-butyl N-(2-hydroxyethyl)-N-piperidin-4-ylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)14(8-9-15)10-4-6-13-7-5-10/h10,13,15H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HODSBQBKLOFMDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCO)C1CCNCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367282-50-6 | |

| Record name | tert-butyl N-(2-hydroxyethyl)-N-(piperidin-4-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Tert-butyl N-(2-hydroxyethyl)-N-(piperidin-4-yl)carbamate is a chemical compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is classified as a carbamate derivative with the following molecular formula: . Its structure includes a tert-butyl group, a piperidine ring, and a hydroxyethyl substituent, which contribute to its biological activity.

Pharmacological Activity

Research has indicated that this compound exhibits several pharmacological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, such as IL-1β, in human macrophages. This effect is crucial for conditions characterized by excessive inflammation .

- NLRP3 Inflammasome Inhibition : The compound has been evaluated for its ability to modulate the NLRP3 inflammasome pathway. In vitro studies demonstrated that it can prevent pyroptosis (a form of programmed cell death associated with inflammation) and reduce IL-1β release in LPS/ATP-stimulated macrophages .

The mechanisms through which this compound exerts its effects are still under investigation. However, computational simulations have suggested potential binding sites on the NLRP3 protein, indicating that the compound may act as a competitive inhibitor .

In Vitro Studies

- Pyroptosis Inhibition :

- Cytokine Modulation :

Comparative Analysis with Other Compounds

| Compound Name | Max Inhibition (%) | Concentration (µM) | Mechanism |

|---|---|---|---|

| This compound | 60% | 10 | NLRP3 Inhibition |

| Compound A | 35% | 50 | NLRP3 Inhibition |

| Compound B | 20% | 10 | Non-specific |

Comparison with Similar Compounds

Structural Modifications and Functional Group Variations

Key structural analogs differ in substituents on the piperidine nitrogen or adjacent positions. Below is a comparative analysis:

Stability and Reactivity

- The hydroxyethyl group in the target compound may improve aqueous solubility but could introduce sensitivity to oxidation or esterification under acidic conditions .

- Propenoyl-containing derivatives (e.g., tert-butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate) are prone to nucleophilic attack at the α,β-unsaturated position, enabling covalent binding to biological targets .

Data Table: Key Physical and Chemical Properties

| Property | This compound | tert-Butyl (1-acetylpiperidin-4-yl)carbamate | tert-Butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate |

|---|---|---|---|

| Molecular Formula | C₁₂H₂₄N₂O₃ | C₁₂H₂₂N₂O₃ | C₁₃H₂₂N₂O₃ |

| Molecular Weight | ~257.34 | 256.39 | 256.33 |

| Polarity | High (due to -OH) | Moderate (acetyl group) | Low (propenoyl group) |

| Solubility (Predicted) | High in polar solvents (e.g., water, methanol) | Moderate in DMSO, chloroform | Low in water, high in DCM |

| Thermal Stability | Moderate (sensitive to dehydration) | High | Low (reactive double bond) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.